molecular formula C15H15Cl4NO4 B5146863 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione

1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione

Cat. No.: B5146863
M. Wt: 415.1 g/mol
InChI Key: HLIJZHCIQBBRDH-UHFFFAOYSA-N
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Description

1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[92102,1004,8]tetradec-12-ene-5,7-dione is a complex organic compound characterized by its unique tetracyclic structure This compound is notable for its multiple chlorine and methoxy substituents, which contribute to its distinct chemical properties

Preparation Methods

The synthesis of 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione involves multiple steps, typically starting with the preparation of the core tetracyclic structure. The synthetic route often includes:

    Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic backbone.

    Chlorination: Introduction of chlorine atoms at specific positions using reagents like thionyl chloride or chlorine gas under controlled conditions.

    Methoxylation: Addition of methoxy groups using methanol in the presence of a catalyst.

Chemical Reactions Analysis

1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione involves its interaction with molecular targets through its chlorine and methoxy groups. These interactions can lead to various biochemical effects, depending on the specific pathways involved. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors.

Comparison with Similar Compounds

1,11,12,13-Tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione can be compared with similar compounds such as:

These comparisons highlight the unique structural features and potential applications of this compound.

Properties

IUPAC Name

1,11,12,13-tetrachloro-14,14-dimethoxy-6-azatetracyclo[9.2.1.02,10.04,8]tetradec-12-ene-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl4NO4/c1-23-15(24-2)13(18)7-3-5-6(12(22)20-11(5)21)4-8(7)14(15,19)10(17)9(13)16/h5-8H,3-4H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJZHCIQBBRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3CC4C(CC3C1(C(=C2Cl)Cl)Cl)C(=O)NC4=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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